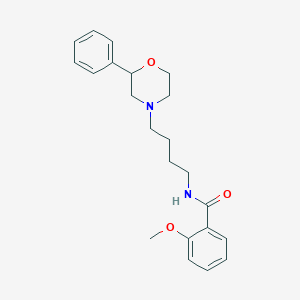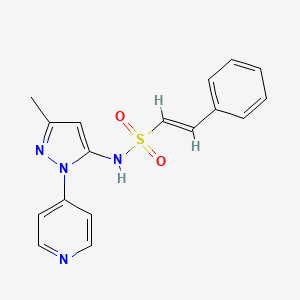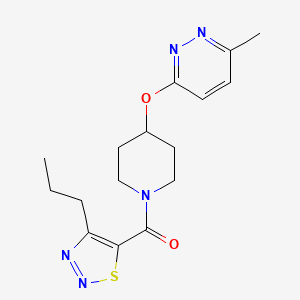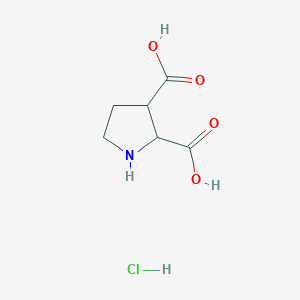
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” is a chemical compound . It has been mentioned in the context of the Candida antarctica lipase B (Novozyme 435) catalyzed resolution of a key Lotrafiban intermediate .
Synthesis Analysis
The synthesis of “4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” has been investigated in six ionic liquids including [BMIM] [PF6] and [BMIM] [N (SO2CF3)2] using Candida antarctica lipase B (Novozyme 435) .Chemical Reactions Analysis
The chemical reactions involving “4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” have been studied in the context of its resolution using Candida antarctica lipase B (Novozyme 435) in six ionic liquids .Scientific Research Applications
Anticancer Properties
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives have shown promise as novel anti-cancer agents. Researchers have designed and synthesized compounds based on this scaffold, which exhibit high antiproliferative activity against various cancer cell lines . Notably, these compounds inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cells in vitro. The introduction of sulfonyl groups has been found to enhance their antiproliferative activity, while alkyl and aralkyl substitutions also contribute to their potency .
Molecular Docking Studies
Molecular docking studies have revealed the binding orientations of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives in the active site of c-Met kinase. Understanding their interactions with this target protein provides insights into their mechanism of action and potential therapeutic applications .
Other Medicinal Activities
While anticancer properties are prominent, 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives have also been investigated for other medicinal activities. These include anti-HIV, antitubercular, antiviral, antibacterial, and antitumor effects . Further studies are needed to explore their full range of applications.
Selectivity Against Cancer Cells
Recent research indicates that most synthesized compounds based on this scaffold exhibit proper selectivity against cancer cell lines . This finding underscores their potential as targeted therapies.
properties
IUPAC Name |
4-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-6-11-10-5-3-2-4-9(10)8-12/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSHLTNJBYOWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
CAS RN |
5163-19-9 |
Source


|
| Record name | 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546528.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)
![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2546536.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2546547.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2546548.png)